ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative featuring a tetrazole moiety at the 2-position and an ethyl ester group at the 3-position. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bonding capacity, making it pharmacologically relevant . The compound is synthesized via reactions involving ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediates, followed by substitution with tetrazole-containing reagents under acidic or basic conditions .
Properties
IUPAC Name |
ethyl 6-methyl-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-3-19-13(18)11-9-5-4-8(2)6-10(9)20-12(11)17-7-14-15-16-17/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWIVVZFNUYRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biological Activity
Ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound and its derivatives.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrazole ring and the tetrahydrobenzo[b]thiophene core. Recent studies have highlighted various synthetic pathways that yield this compound with high purity and yield.
The structural analysis of the compound reveals significant interactions within its molecular framework. For instance, intramolecular hydrogen bonding and π–π stacking interactions contribute to its stability and may influence its biological activity .
Anticancer Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit promising anticancer properties. For example, compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for their anticancer activity as it disrupts mitotic processes in cancer cells .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 12.07 | Inhibition of tubulin polymerization |
| Similar Derivative A | HepG2 | 0.08 | Cell cycle arrest |
| Similar Derivative B | MCF-7 | 3.46 | Pro-apoptotic mechanism |
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that compounds in this class can significantly reduce inflammatory markers in vitro and in vivo models .
Analgesic Activity
The analgesic effects of related compounds have been assessed using the hot plate method on animal models. Results indicate that certain derivatives demonstrate superior analgesic activity compared to standard analgesics like metamizole .
Case Studies
Case Study 1: Anticancer Evaluation
A study conducted on the anticancer efficacy of this compound involved testing on various cancer cell lines including HeLa and HepG2. The results demonstrated a dose-dependent inhibition of cell proliferation with notable selectivity towards cancer cells over normal fibroblasts.
Case Study 2: Anti-inflammatory Assessment
In another study focusing on anti-inflammatory properties, a derivative was tested in a model of induced inflammation. The compound exhibited a significant decrease in pro-inflammatory cytokines compared to controls, indicating its potential as an anti-inflammatory agent.
Chemical Reactions Analysis
Table 1: Key Synthetic Parameters
Thermal Decomposition Pathways
Under thermal stress, the tetrazole ring undergoes nitrogen elimination, forming reactive intermediates:
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Retro-1,3-Dipolar Cycloaddition : At 165–230°C, the tetrazole loses N₂, generating an imidoyl nitrene intermediate .
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Intramolecular Cyclization : The nitrene attacks the adjacent thiophene ring, leading to fused imidazole or pyrimidine systems (e.g., benzo thieno[2,3-d]imidazole) .
Table 2: Thermal Decomposition Data
Functional Group Transformations
The ester and tetrazole groups undergo further reactions:
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Ester Hydrolysis : Treatment with 10% NaOH yields the carboxylic acid derivative, which can be acylated or amidated .
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Schiff Base Formation : Reaction with aldehydes (e.g., salicylaldehyde) in ethanol under reflux forms imine derivatives .
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Nucleophilic Substitution : The tetrazole’s N-H group reacts with benzyl halides or acyl chlorides to form N-alkyl/N-acyl derivatives .
Table 3: Derivatization Reactions
Spectral Characterization
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FT-IR : Peaks at 1680 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=N tetrazole), and 1240 cm⁻¹ (C-S) .
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¹H NMR : Key signals include δ 1.29 (t, ester CH₃), δ 2.33–2.50 (m, cyclohexyl CH₂), and δ 8.90 (s, tetrazole H) .
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¹³C NMR : Carboxylate carbon at δ 166.2, tetrazole C=N at δ 161.8, and cyclohexyl carbons at δ 28.2–38.6 .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetrahydrobenzo[b]thiophene scaffold is versatile, with modifications at the 2- and 3-positions dictating pharmacological profiles. Below is a comparative analysis with structurally analogous derivatives:
Pharmacokinetic and Physicochemical Properties
- Tetrazole vs. Ureido/Carbamate Groups: The tetrazole in the target compound improves metabolic stability compared to ureido derivatives, which are prone to hydrolysis . However, ureido groups enhance sEHI potency due to stronger hydrogen-bond donor capacity .
- Ester vs. Carboxylic Acid : The ethyl ester at the 3-position increases lipophilicity (logP ≈ 2.5) and oral bioavailability relative to carboxylic acid derivatives (logP ≈ 1.2), as seen in apoptosis-inducing analogs .
- Tetrazole vs. Thiazolidinone: EU1794-2’s thiazolidinone group introduces polarity, reducing CNS penetration but improving aqueous solubility (>10 mg/mL) compared to the tetrazole-containing compound (<5 mg/mL) .
Computational Insights
- SwissADME predictions suggest the tetrazole derivative has moderate drug-likeness (2/5 Lipinski violations due to tetrazole’s polar surface area) compared to ureido analogs (1/5 violations) .
- Molecular docking studies indicate the tetrazole forms salt bridges with arginine residues in sEH, whereas ureido groups engage in bidentate hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
